COX-1 Preferential Inhibition: A Reversed Selectivity Profile Relative to the Nimesulide Class
In a human whole-blood model, N-(3-phenoxy-4-pyridinyl)ethanesulfonamide inhibited COX-1 with an IC50 of 5.34 µM and COX-2 with an IC50 of 14.1 µM, yielding a COX-1/COX-2 selectivity ratio of 0.38 [1]. This ratio is inverted relative to the broader alkanesulfonamide series described in the J. Med. Chem. 2004 paper, where most analogues demonstrated COX-2-preferential inhibition with selectivity ratios (IC50 COX-1 / IC50 COX-2) reaching up to 7.92 [2]. Importantly, this compound is a COX-1-preferring agent within a family designed for COX-2 selectivity, making it a unique tool for negative-control experiments or for probing structural determinants of isozyme preference.
| Evidence Dimension | COX-1/COX-2 selectivity ratio (human whole blood assay) |
|---|---|
| Target Compound Data | IC50 COX-1 = 5.34 µM; IC50 COX-2 = 14.1 µM; selectivity ratio (COX-1/COX-2) = 0.38 |
| Comparator Or Baseline | Class-level alkanesulfonamide analogues from J. Med. Chem. 2004: selectivity ratio (COX-1/COX-2) up to 7.92 (COX-2-preferential) |
| Quantified Difference | Target compound is COX-1-preferring (ratio 0.38) vs. class-level COX-2-preferring (ratio up to 7.92); represents a >20-fold shift in selectivity direction |
| Conditions | Human whole blood assay; COX-1 assessed via inhibition of calcium ionophore A-23187-stimulated TXB2 production; COX-2 assessed via inhibition of LPS-stimulated PGE2 production |
Why This Matters
A COX-1-preferring nimesulide analogue is a rare and valuable tool compound that enables researchers to dissect COX-1-dependent pathways independently from COX-2, a capability unavailable with other members of the series.
- [1] BindingDB Entry BDBM50158446 (ChEMBL:CHEMBL376143). IC50 Data for COX-1 (5.34E+3 nM) and COX-2 (1.41E+4 nM) in human whole blood. View Source
- [2] Julémont, F.; de Leval, X.; Michaux, C.; Renard, J.-F.; Winum, J.-Y.; Montero, J.-L.; Damas, J.; Dogné, J.-M.; Pirotte, B. Design, Synthesis, and Pharmacological Evaluation of Pyridinic Analogues of Nimesulide as Cyclooxygenase-2 Selective Inhibitors. J. Med. Chem. 2004, 47 (27), 6749–6759. View Source
